![molecular formula C18H17F4N3O3 B1139213 VT-464 (R 对映体) CAS No. 1375603-38-5](/img/structure/B1139213.png)
VT-464 (R 对映体)
描述
VT-464 (R enantiomer), also known as Seviteronel, is the R enantiomer of Seviteronel (VT-464). It is a potent CYP17 lyase inhibitor with an IC50 value of 69 nM . The specific activity of the R enantiomer is currently unknown .
Synthesis Analysis
VT-464 selectively inhibits CYP17A1 lyase, a key enzyme for sex steroid biosynthesis primarily expressed in the testes and adrenal gland . This inhibition depletes androgen biosynthesis, which is crucial in the treatment of metastatic castration-resistant prostate cancer (CRPC) .Chemical Reactions Analysis
VT-464 targets the CYP17A1 lyase, inhibiting both the 17α-hydroxylase (hydroxylase) and 17,20-lyase (lyase) reactions catalyzed by CYP17A1 . This results in the depletion of androgen biosynthesis .科学研究应用
前列腺癌的抗癌活性: VT-464 在去势抵抗性前列腺癌 (CRPC) 的临床前模型中显示出有希望的结果。它作为 CYP17A1 的新型非甾体小分子抑制剂,具有 17,20-裂解酶选择性。在将 VT-464 与阿比特龙 (ABI) 进行比较的研究中,VT-464 表现出对雄激素受体 (AR) 轴的更大抑制,这在前列腺癌进展中至关重要。这种抑制归因于雄激素合成选择性抑制和直接 AR 拮抗作用 (Toren 等,2014)。
CRPC 治疗的有效性: 临床研究评估了 VT-464 在 CRPC 患者中的安全性和药效学作用。这些研究表明,接受 VT-464 治疗的患者有客观反应,表明其作为 CRPC 治疗选择的潜力 (Nordquist 等,2016)。
在乳腺癌中的应用: 研究还探讨了 VT-464 在乳腺癌中的治疗潜力。研究发现,VT-464 在体外有效抑制 ER 阳性和 ER 阴性乳腺癌细胞系的增殖。它还在他莫昔芬耐药的乳腺癌模型中显示出疗效,支持其作为 AR 阳性乳腺癌有效口服治疗选择的潜力 (Ellison 等,2016)。
1/2 期临床研究: VT-464 已成为 1/2 期临床研究的主题,评估其在 AR 阳性三阴性乳腺癌或对芳香化酶抑制剂耐药的 ER 阳性乳腺癌患者中的疗效和安全性。这些研究旨在确定最佳剂量并评估其安全性、有效性以及对循环肿瘤生物标记物和激素的影响 (Gucalp 等,2016)。
精准医疗的潜力: VT-464 已显示出用于精准医疗的潜力,尤其是在具有特定 AR mutations 的 CRPC 患者中。它有效地减少了肿瘤内雄激素,并显示出临床前模型中肿瘤生长的显着减少,表明其根据 AR 突变状态治疗 CRPC 的潜力 (Maity 等,2016)。
作用机制
安全和危害
The safety data sheet for VT-464 indicates that it is not generally well-tolerated nor associated with significant clinical responses in patients with metastatic castration-resistant prostate cancer (mCRPC) who had previously received enzalutamide . Further investigation of single-agent seviteronel in this patient population is not warranted .
未来方向
While the use of VT-464 (R enantiomer) as a single agent in patients with mCRPC who had previously received enzalutamide is not recommended due to limited tolerability and insufficient clinical activity , studies investigating seviteronel with low-dose dexamethasone are ongoing in patients with androgen receptor-positive tumors .
属性
IUPAC Name |
(1R)-1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-triazol-4-yl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3O3/c1-9(2)18(26,15-8-23-25-24-15)12-4-3-10-6-13(27-16(19)20)14(28-17(21)22)7-11(10)5-12/h3-9,16-17,26H,1-2H3,(H,23,24,25)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRAJOQFSNYJMF-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@](C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
VT-464 (R enantiomer) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。